molecular formula C19H27N3O3 B11051669 3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione

3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione

Cat. No.: B11051669
M. Wt: 345.4 g/mol
InChI Key: ZRTAEZVAZKADSB-UHFFFAOYSA-N
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Description

3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the ethoxyphenyl group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyaniline and a suitable leaving group.

    Formation of the pyrrolidine-2,5-dione ring: The pyrrolidine-2,5-dione ring can be formed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a ligand in biochemical assays.

    Medicine: The compound has shown promise as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperine, evodiamine, and matrine share structural similarities with 3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and its analogs.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for further study and development.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

3-[4-(4-ethoxyanilino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione

InChI

InChI=1S/C19H27N3O3/c1-3-22-18(23)13-17(19(22)24)21-11-9-15(10-12-21)20-14-5-7-16(8-6-14)25-4-2/h5-8,15,17,20H,3-4,9-13H2,1-2H3

InChI Key

ZRTAEZVAZKADSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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